Lipophilicity-Driven Differentiation: A 1.5-Unit logP Gap Separates 3,6-DBHM-Pyrazine from Emeheterone
The computed logP of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine (target) is substantially higher than that of its N-oxide analog emeheterone. The target compound has a predicted logP of 3.3 (ALOGPS) to 3.62 (ChemAxon) [1], whereas emeheterone has an XlogP of 1.80 and an AlogP of 2.20 [2]. This difference of approximately 1.5 logP units indicates that the target compound is significantly more lipophilic, which has direct implications for membrane partitioning, blood-brain barrier penetration potential, and the design of cell-based assays where intracellular target engagement is required.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 3.3 (ALOGPS) / 3.62 (ChemAxon) |
| Comparator Or Baseline | Emeheterone: XlogP 1.80 / AlogP 2.20 |
| Quantified Difference | Δ logP ≈ 1.3 - 1.5 units (target more lipophilic) |
| Conditions | In silico prediction using ALOGPS and ChemAxon algorithms |
Why This Matters
A >1 logP unit difference is sufficient to alter compound distribution in cellular assays, making the non-oxide form the appropriate choice for studies requiring higher membrane permeability.
- [1] Human Metabolome Database (HMDB). Metabocard for HMDB0041543. Predicted logP: 3.3 (ALOGPS) and 3.62 (ChemAxon). View Source
- [2] Plantaedb. Emeheterone. Predicted XlogP: 1.80, AlogP: 2.20. View Source
